molecular formula C18H19N5O2S B2711877 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone CAS No. 1105200-70-1

2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone

Cat. No. B2711877
CAS RN: 1105200-70-1
M. Wt: 369.44
InChI Key: PTSVBFYSKYAJDZ-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridines, which are structurally similar to your compound, are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines has been achieved through various methods. One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques such as X-ray crystallography , IR spectroscopy , and NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific substituents present on the pyrazolo[3,4-b]pyridine core .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques such as IR spectroscopy , NMR spectroscopy , and mass spectrometry .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its analogs are involved in the synthesis of novel [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones, which have been tested for their analgesic and anti-inflammatory activities. These compounds were characterized by NMR spectroscopy and liquid chromatography-mass spectrometry (Demchenko et al., 2015).
  • Research on thiophene derivatives, closely related to the structure of interest, has led to the synthesis of compounds with potential analgesic properties, illustrating the chemical versatility and potential pharmaceutical applications of these chemical frameworks (Binder et al., 1991).

Biological Activity

  • Studies have extended to the examination of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, showcasing the effort to expand the spectrum of activity of this class of antibiotics to include Gram-negative organisms. This illustrates the potential of structurally related compounds to contribute to the development of new antibacterial drugs (Genin et al., 2000).
  • Investigations into the Lanthanoid chelates of related pyrazolone compounds highlight their application in studying the phenomenon of hypersensitivity, indicating the relevance of these compounds in physicochemical studies and potential applications in materials science (Roy & Nag, 1978).

Pharmacological Applications

  • The exploration of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives synthesized from related structures demonstrated inhibitory effects against the growth of lung cancer cells, signifying the potential of these compounds in cancer research (Zheng et al., 2011).
  • Another study focused on the design and synthesis of N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, identifying them as inhibitors of HIV-1 replication. This suggests the impact of structurally related compounds on antiviral research (Che et al., 2015).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological target they interact with .

Future Directions

The future directions in the research of these compounds could involve the development of new synthetic methods , the exploration of their biological activity , and the investigation of their potential applications in various fields.

properties

IUPAC Name

2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-13-15-11-19-23(14-5-3-2-4-6-14)17(15)18(21-20-13)26-12-16(24)22-7-9-25-10-8-22/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSVBFYSKYAJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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